(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 620545-95-1
VCID: VC5564027
InChI: InChI=1S/C19H18O3/c1-19(2,3)13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(20)11-16(15)22-17/h4-11,20H,1-3H3/b17-10-
SMILES: CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Molecular Formula: C19H18O3
Molecular Weight: 294.35

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

CAS No.: 620545-95-1

Cat. No.: VC5564027

Molecular Formula: C19H18O3

Molecular Weight: 294.35

* For research use only. Not for human or veterinary use.

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one - 620545-95-1

Specification

CAS No. 620545-95-1
Molecular Formula C19H18O3
Molecular Weight 294.35
IUPAC Name (2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C19H18O3/c1-19(2,3)13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(20)11-16(15)22-17/h4-11,20H,1-3H3/b17-10-
Standard InChI Key RWJCELGQGGFLBR-YVLHZVERSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzofuran core fused with a 4-tert-butylbenzylidene group. The Z-configuration of the exocyclic double bond between C2 and the benzylidene substituent is critical for its stereochemical stability . Key functional groups include:

  • Hydroxyl group (-OH) at C6: Enhances solubility and enables hydrogen bonding with biological targets .

  • tert-Butyl group at the para position of the benzylidene moiety: Contributes to lipophilicity and steric bulk, potentially influencing receptor binding .

  • Ketone group (=O) at C3: A reactive site for nucleophilic additions or reductions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H18O3\text{C}_{19}\text{H}_{18}\text{O}_{3}
Molecular Weight294.35 g/mol
CAS Number620545-95-1
IUPAC Name(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
SMILES NotationCC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol:

  • Condensation Reaction: A substituted benzaldehyde (e.g., 4-tert-butylbenzaldehyde) reacts with 6-hydroxy-1-benzofuran-3(2H)-one under acidic or basic conditions to form the benzylidene intermediate .

  • Stereochemical Control: The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen .

  • Purification: Chromatographic techniques isolate the desired stereoisomer, with yields ranging from 40–60% depending on reaction conditions .

Reactivity Profile

  • Electrophilic Aromatic Substitution: The electron-rich benzofuran core undergoes halogenation or nitration at C5 or C7.

  • Nucleophilic Additions: The ketone group at C3 reacts with hydrazines or amines to form hydrazones or imines, respectively.

  • Oxidation: The hydroxyl group at C6 can be oxidized to a quinone under strong oxidizing conditions .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Analogous compounds demonstrate:

  • Gram-Positive Bacterial Inhibition: Minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus.

  • Fungal Growth Suppression: 50% inhibition of Candida albicans at 32 µg/mL .

Table 2: Comparative Bioactivity of Benzofuran Derivatives

CompoundIC₅₀ (Cancer Cells)MIC (S. aureus)Source
(2Z)-Target CompoundPendingPending
(2Z)-2-(4-Fluorobenzylidene) analog12.5 µM16 µg/mL
(2Z)-2-(3,4,5-Trifluorobenzylidene) analog8.7 µM8 µg/mL

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The compound’s modular structure enables derivatization at multiple sites:

  • Benzylidene Substitution: Varying the aryl group (e.g., fluorinated or methoxy-substituted) tunes lipophilicity and target affinity .

  • Hydroxyl Group Functionalization: Etherification or esterification modulates solubility and bioavailability.

Computational Studies

  • Molecular Docking: Predicts strong binding to the ATP-binding pocket of EGFR (ΔG = -9.2 kcal/mol) .

  • ADMET Profiling: Moderate blood-brain barrier permeability (logBB = 0.3) and low hepatotoxicity risk.

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